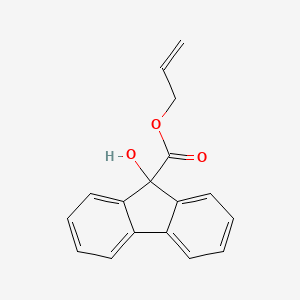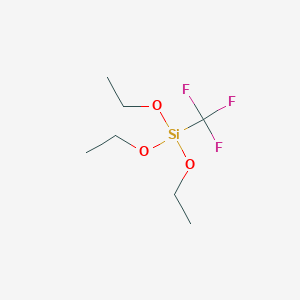
Triethoxy(trifluoromethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(trifluoromethyl)silane is an organosilicon compound widely used in various fields of chemistry and industry. It is characterized by the presence of a trifluoromethyl group attached to a silicon atom, which is further bonded to three ethoxy groups. This unique structure imparts distinct chemical properties, making it valuable for numerous applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxy(trifluoromethyl)silane can be synthesized through several methods. One common approach involves the reaction of trifluoromethylsilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(trifluoromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Reduction Reactions: The compound can participate in reduction reactions, often involving hydrosilanes as reducing agents.
Cross-Coupling Reactions: It is reactive in palladium-catalyzed cross-coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, alkyl halides, and hydrosilanes. Reaction conditions often involve the use of catalysts such as palladium or nickel, along with specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while cross-coupling reactions can produce complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Triethoxy(trifluoromethyl)silane has a wide range of scientific research applications:
Materials Chemistry: It is used for surface modification and the synthesis of silicon-containing organic compounds.
Biology and Medicine: The compound is explored for its potential in drug delivery systems and biomedical imaging.
Industrial Applications: It is utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
Triethyl(trifluoromethyl)silane: Contains ethyl groups instead of ethoxy groups.
Uniqueness
Triethoxy(trifluoromethyl)silane is unique due to its specific combination of trifluoromethyl and ethoxy groups, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it particularly valuable for specialized applications in materials science and industrial chemistry .
Eigenschaften
CAS-Nummer |
167490-07-5 |
|---|---|
Molekularformel |
C7H15F3O3Si |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
triethoxy(trifluoromethyl)silane |
InChI |
InChI=1S/C7H15F3O3Si/c1-4-11-14(12-5-2,13-6-3)7(8,9)10/h4-6H2,1-3H3 |
InChI-Schlüssel |
BOVWGKNFLVZRDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(F)(F)F)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
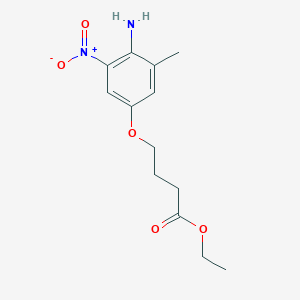

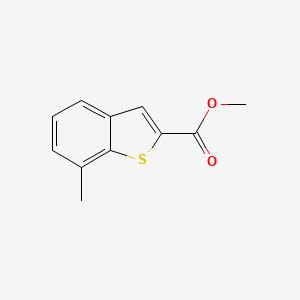

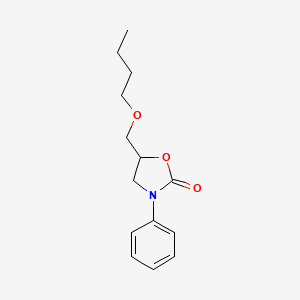
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)



![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
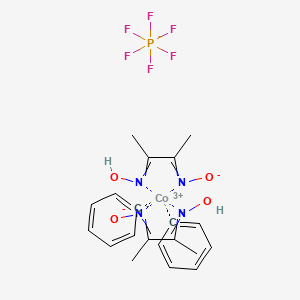
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
